Cas no 927-49-1 (6-Undecanone)

6-Undecanone structure
6-Undecanone structure
Product Name:6-Undecanone
CAS-Nr.:927-49-1
MF:C11H22O
MW:170.291783809662
MDL:MFCD00009516
CID:40254
PubChem ID:13561
Update Time:2025-06-13

6-Undecanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Undecan-6-one
    • Di-n-amyl ketone~Di-n-pentyl ketone
    • Undecanone
    • dipentyl ketone
    • 6-Undecanone (Diamylketone)
    • Di-n-amyl ketone
    • 6-Hendecanon
    • 6-Oxoundecane
    • 6-Undecanon
    • Amyl ketone
    • Diamylketon
    • Pentyl ketone
    • 6-Undecanone
    • CAPRONE
    • diamyl ketone
    • dipentylformal
    • FEMA 4022
    • n-caprone
    • Ketones, C11
    • 6undecanone
    • (C11) Ketones
    • Undecanone-(6)
    • 8JMD3E1SOO
    • ZPQAKYPOZRXKFA-UHFFFAOYSA-N
    • Diamylketone
    • undecan-6-one, 6-undecanone
    • 6-Undecanone, analytical standard
    • OR7146
    • LMFA12000062
    • MDL: MFCD00009516
    • Inchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
    • InChI-Schlüssel: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
    • Lächelt: O=C(CCCCC)CCCCC
    • BRN: 1749440

Berechnete Eigenschaften

  • Genaue Masse: 170.16700
  • Monoisotopenmasse: 170.167065321 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 95.6
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 170.29
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 3.8
  • Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

  • Farbe/Form: Farblose bis gelbliche Flüssigkeit
  • Dichte: 0.831 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 14.6 °C (lit.)
  • Siedepunkt: 228 °C(lit.)
  • Flammpunkt: Fahrenheit: 190.4° f
    Celsius: 88° c
  • Brechungsindex: n20/D 1.4270(lit.)
  • Löslichkeit: 2.94e-04 M
  • PSA: 17.07000
  • LogP: 3.71610
  • Brechungsindex: 1.424-1.430
  • Dampfdruck: 0.05 mmHg
  • FEMA: 4022 | 6-UNDECANONE
  • Löslichkeit: Nicht bestimmt

6-Undecanone Sicherheitsinformationen

6-Undecanone Zolldaten

  • HS-CODE:2914190090
  • Zolldaten:

    China Zollkodex:

    2914190090

    Übersicht:

    291419090 Andere azyklische Ketone ohne andere sauerstoffhaltige Gruppen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291419090 andere acyclische Ketone ohne andere Sauerstofffunktion. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

6-Undecanone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U162907-100ml
6-Undecanone
927-49-1 >98.0%(GC)
100ml
¥361.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U162907-25ml
6-Undecanone
927-49-1 >98.0%(GC)
25ml
¥109.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U162907-5ml
6-Undecanone
927-49-1 >98.0%(GC)
5ml
¥29.90 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
136999-25G
6-Undecanone
927-49-1
25g
¥3061.86 2023-12-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U830998-500ml
6-Undecanone
927-49-1 98%
500ml
2,558.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
68738-1ML
6-Undecanone
927-49-1 analytical standard
1ML
¥1346.34 2022-02-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U44800-25ml
6-Undecanone
927-49-1 98%
25ml
¥148.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U44800-100ml
6-Undecanone
927-49-1 98%
100ml
¥498.0 2023-09-06
Apollo Scientific
OR7146-5g
Undecan-6-one
927-49-1 98%
5g
£15.00 2025-03-21
Apollo Scientific
OR7146-25g
Undecan-6-one
927-49-1 98%
25g
£17.00 2025-03-21

6-Undecanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Phosphorodichloridic acid, phenyl ester ,  Sodium iodide Solvents: Benzene
Referenz
Deketalization induced by phenyl dichlorophosphate and sodium iodide
Liu, Hsing Jang; Uy, Shu Yuan, Synthetic Communications, 1986, 16(11), 1357-61

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Referenz
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; Wang, Yaxin; Wang, Cheng; Lei, Haimin; Yi, Bingqing; et al, Green Chemistry, 2022, 24(10), 4041-4049

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Manganese oxide (MnO2) ,  Alumina ;  673 K
Referenz
Catalytic ketonization over oxide catalysts
Glinski, M.; Koziol, A.; Lomot, D.; Kaszkur, Z., Applied Catalysis, 2007, 323, 77-85

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Manganese oxide (MnO2) ,  Alumina ;  673 - 698 K
Referenz
Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids
Glinski, M.; Gibka, J., Polish Journal of Chemistry, 2004, 78(2), 299-302

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Iron catalyzed cross-coupling reactions of acyl chlorides with Grignard reagents. A mild, general, and convenient synthesis of aliphatic and aromatic ketones
Fiandanese, V.; Marchese, G.; Martina, V.; Ronzini, L., Tetrahedron Letters, 1984, 25(42), 4805-8

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Benzophenone ,  Sodium tert-butoxide Solvents: Toluene ;  18 h, 110 °C
Referenz
Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols
Ballester, Jorge; Caminade, Anne-Marie; Majoral, Jean-Pierre; Taillefer, Marc; Ouali, Armelle, Catalysis Communications, 2014, 47, 58-62

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referenz
Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques
Haag, Rainer; Sunder, Alexander; Hebel, Andre; Roller, Sebastian, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  18 h, reflux
Referenz
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Green preparation of carbonyl compounds by conversion of 1,3-dithiane derivatives
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Toluene ;  40 h, 120 °C
Referenz
α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis
Yoon, Il Chul; Kim, Tae Gyun; Cho, Chan Sik, Organometallics, 2014, 33(7), 1890-1892

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Triethylamine
Referenz
Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups
Chikashita, Hidenori; Komazawa, Shunichiro; Ishimoto, Nishiki; Inoue, Koji; Itoh, Kazuyoshi, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  Aluminum hydroxide Solvents: Toluene ;  48 h, 80 °C
Referenz
Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcohols
Kwon, Min Serk; Kim, Namdu; Seo, Seong Hyeok; Park, In Soo; Cheedrala, Ravi Kumar; et al, Angewandte Chemie, 2005, 44(42), 6913-6915

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Sodium dichromate
Referenz
The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones
Rosario, Osvaldo; Sandoval, Sydia; Larson, Gerald L., Synthetic Communications, 1980, 10(11), 813-19

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile ,  Water ;  48 h
Referenz
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes
Gottemann, Lucas T.; Wiesler, Stefan; Sarpong, Richmond, ChemRxiv, 2023, 1, 1-13

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol ,  Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… ,  Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ;  24 h, rt
Referenz
A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions
Ota, Eisuke; Wang, Huaiju; Frye, Nils Lennart; Knowles, Robert R., Journal of the American Chemical Society, 2019, 141(4), 1457-1462

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
Referenz
Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species.
, United Kingdom, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Maleic acid ,  Cerium cobalt lanthanum manganese potassium strontium tin zirconium oxide ;  160 h, 750 K
Referenz
Catalyst for catalytic conversion of alcohols to ketones and method for production of catalyst
, Poland, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Isopropanol ,  Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
Referenz
Preparation of ketones
, Japan, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  0 °C; 12 h, 0 °C
Referenz
The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system
Tanaka, Hideo; Chou, Jingyu; Mine, Machiko; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755

6-Undecanone Raw materials

6-Undecanone Preparation Products

6-Undecanone Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:927-49-1)6-Undecanone
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Amadis Chemical Company Limited
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(CAS:927-49-1)6-Undecanone
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Suzhou Senfeida Chemical Co., Ltd
(CAS:927-49-1)6-Undecanone
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Amadis Chemical Company Limited
(CAS:927-49-1)6-Undecanone
A844328
Reinheit:99%/99%
Menge:500g/1kg
Preis ($):158.0/268.0
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